molecular formula C10H14F3N3 B1481513 (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine CAS No. 1401234-32-9

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481513
CAS No.: 1401234-32-9
M. Wt: 233.23 g/mol
InChI Key: YJTIBONSALJFAP-UHFFFAOYSA-N
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Description

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a cyclopentyl group, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazines with 1,3-diketones or β-diketones. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone. The cyclopentyl group is usually added through a subsequent alkylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form nitro compounds or amides.

  • Reduction: : The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: : The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : Electrophilic substitution might involve reagents like bromine or iodine, while nucleophilic substitution could use alkyl halides or amines.

Major Products Formed

  • Oxidation: : Nitro compounds, amides, and other oxidized derivatives.

  • Reduction: : Reduced trifluoromethyl derivatives.

  • Substitution: : Substituted pyrazoles with various functional groups.

Scientific Research Applications

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of pyrazole derivatives.

  • Medicine: : Investigating its potential as a pharmaceutical agent, particularly in drug discovery and development.

  • Industry: : Use in the production of agrochemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would vary based on the biological system and the specific reactions taking place.

Comparison with Similar Compounds

(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: can be compared to other pyrazole derivatives, such as 1-[(1R,3R)-3-(trifluoromethyl)cyclopentyl]methanamine and {1-[3-(trifluoromethyl)phenyl]cyclopentyl}methanamine . While these compounds share structural similarities, the presence of the cyclopentyl group and the specific substitution pattern in This compound

Conclusion

This compound: is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for research and development.

Properties

IUPAC Name

[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-5-8(6-14)16(15-9)7-3-1-2-4-7/h5,7H,1-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIBONSALJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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